4-[(2,4-Dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its ability to inhibit the activation of Sterol Regulatory Element Binding Proteins (SREBP-1/2) by blocking the translocation of SREBP Cleavage-Activating Protein (SCAP) from the endoplasmic reticulum to the Golgi apparatus . This inhibition has significant implications for metabolic processes, particularly in the regulation of cholesterol and fatty acid synthesis.
Preparation Methods
Industrial Production Methods: Industrial production methods for WAY-298197 are not publicly disclosed. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency. The process likely involves multiple steps of synthesis, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: WAY-298197 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: WAY-298197 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-298197 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the regulation of lipid metabolism and the role of SREBPs in cellular processes.
Biology: Researchers use WAY-298197 to investigate the mechanisms of adipogenesis and lipid homeostasis.
Medicine: The compound has potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes by modulating lipid synthesis pathways.
Industry: WAY-298197 is used in the development of new drugs targeting metabolic diseases and in the study of cholesterol and fatty acid metabolism.
Mechanism of Action
WAY-298197 exerts its effects by inhibiting the activation of SREBP-1/2. It blocks the translocation of SCAP from the endoplasmic reticulum to the Golgi apparatus, preventing the maturation of SREBPs into their active forms . This inhibition leads to a decrease in the expression of genes involved in cholesterol and fatty acid synthesis, thereby reducing lipid accumulation in cells.
Comparison with Similar Compounds
Betulinic Acid: Another compound that inhibits SREBP activation but through a different mechanism.
2-Hydroxy-N-(4-methoxybenzyl)benzamide: Known to inhibit lipid synthesis by targeting different pathways.
Pyridoxal-5’-phosphate: Involved in lipid metabolism but acts through different molecular targets.
Uniqueness: WAY-298197 is unique in its specific inhibition of SCAP translocation, which directly affects the activation of SREBPs. This targeted mechanism makes it a valuable tool for studying lipid metabolism and developing therapeutic strategies for metabolic diseases.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO4/c1-6-9(11(15)16-12-6)4-7-2-3-8(13)5-10(7)14/h2-5,13-14H,1H3 |
InChI Key |
UDLBVOGNJMFIAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.